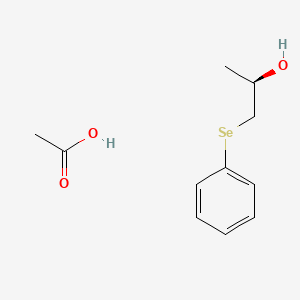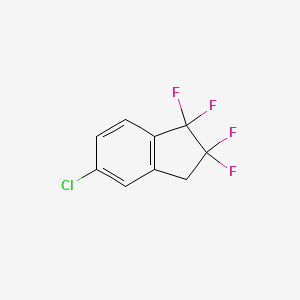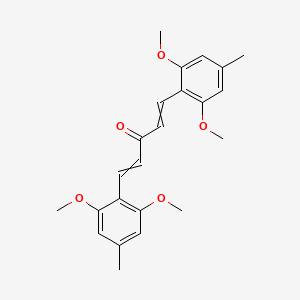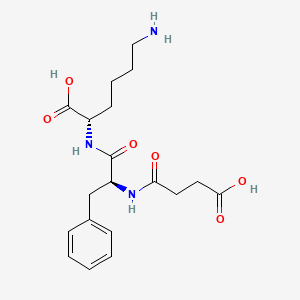
acetic acid;(2R)-1-phenylselanylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2R)-1-phenylselanylpropan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compoundIt is a colorless liquid with a pungent smell and is widely used in various industrial and household applications . The (2R)-1-phenylselanylpropan-2-ol moiety introduces a chiral center and a selenium atom, which can impart unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1-phenylselanylpropan-2-ol typically involves the introduction of the phenylselanyl group to a chiral propanol derivative. One common method is the reaction of (2R)-1-phenylselanylpropan-2-ol with acetic anhydride in the presence of a catalyst to form the desired compound. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium atom .
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. This method is favored due to its efficiency and cost-effectiveness . The production of (2R)-1-phenylselanylpropan-2-ol on an industrial scale would likely involve similar synthetic routes but with additional steps to introduce the selenium-containing moiety.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2R)-1-phenylselanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenium moiety or to convert the acetic acid to ethanol.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while reduction can produce ethanol and phenylselanyl derivatives .
Aplicaciones Científicas De Investigación
Acetic acid;(2R)-1-phenylselanylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s selenium moiety can be used in studies of selenium’s biological roles and its antioxidant properties.
Medicine: Research into the compound’s potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.
Industry: The compound can be used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of acetic acid;(2R)-1-phenylselanylpropan-2-ol involves its interaction with biological molecules through its selenium moiety. Selenium can act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household uses.
(2R)-1-phenylselanylpropan-2-ol: A chiral organoselenium compound with potential biological activity.
Uniqueness
Acetic acid;(2R)-1-phenylselanylpropan-2-ol is unique due to the combination of acetic acid’s properties with the chiral and selenium-containing moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
834882-67-6 |
|---|---|
Fórmula molecular |
C11H16O3Se |
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
acetic acid;(2R)-1-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H12OSe.C2H4O2/c1-8(10)7-11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
Clave InChI |
RKUQDFXHDZMKEK-DDWIOCJRSA-N |
SMILES isomérico |
C[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
SMILES canónico |
CC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)




![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)


